2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate

Positional isomerism Molecular recognition Scaffold geometry

2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate (molecular formula C₁₇H₂₀N₄O₂; molecular weight 312.37 g·mol⁻¹) is a synthetic heterocyclic small molecule comprising a piperidine-substituted pyridine ring connected via an ethyl ester linker to a pyrimidine-5-carboxylate moiety. The compound belongs to the broader class of pyridinyl-pyrimidine carboxylates—a scaffold family extensively claimed in patents for kinase inhibition, including RET, PI3K, and CDK targets.

Molecular Formula C17H20N4O2
Molecular Weight 312.37 g/mol
Cat. No. B12908979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate
Molecular FormulaC17H20N4O2
Molecular Weight312.37 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=NC=C2)CCOC(=O)C3=CN=CN=C3
InChIInChI=1S/C17H20N4O2/c22-17(15-11-19-13-20-12-15)23-9-5-14-10-18-6-4-16(14)21-7-2-1-3-8-21/h4,6,10-13H,1-3,5,7-9H2
InChIKeyQEVWCTKCLGIDBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate: Chemical Identity, Structural Class, and Procurement-Relevant Baseline


2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate (molecular formula C₁₇H₂₀N₄O₂; molecular weight 312.37 g·mol⁻¹) is a synthetic heterocyclic small molecule comprising a piperidine-substituted pyridine ring connected via an ethyl ester linker to a pyrimidine-5-carboxylate moiety . The compound belongs to the broader class of pyridinyl-pyrimidine carboxylates—a scaffold family extensively claimed in patents for kinase inhibition, including RET, PI3K, and CDK targets [1]. Unlike simpler 2-(pyridin-3-yl)pyrimidine-5-carboxylate analogs that lack the piperidine substituent, this compound incorporates a saturated piperidine ring at the pyridine 4-position, which introduces a basic tertiary amine center capable of protonation at physiological pH and thereby alters both physicochemical and molecular recognition properties [2].

Why In-Class Pyrimidine-5-Carboxylate Analogs Cannot Be Assumed Interchangeable with 2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl Pyrimidine-5-Carboxylate


The pyridinyl-pyrimidine-5-carboxylate chemical space encompasses multiple sub-classes with distinct connectivity patterns—direct aryl-aryl linkage, amine-bridged, or ethyl-ester-bridged—each producing different three-dimensional conformations and biological recognition profiles [1]. The target compound occupies a specific niche defined by three structural features that cannot be simultaneously satisfied by any single commercially available close analog: (i) a pyridin-3-yl (rather than pyridin-2-yl or pyridin-4-yl) attachment point on the pyridine ring, which determines the spatial orientation of the piperidine substituent relative to the pyrimidine core; (ii) a flexible ethyl ester linker that decouples the conformational dynamics of the biaryl system from the pyrimidine ring; and (iii) a tertiary piperidine nitrogen that provides a protonatable handle absent in simpler pyridinyl-pyrimidine analogs [2]. Procurement data indicate that the positional isomer 2-(4-(piperidin-1-yl)pyridin-2-yl)ethyl pyrimidine-5-carboxylate (CAS not publicly listed; same MF and MW) is offered as a distinct catalog item with separate pricing and availability, confirming that vendors treat these isomers as non-fungible chemical entities .

Quantitative Differentiation Evidence for 2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl Pyrimidine-5-Carboxylate vs. Closest Analogs


Positional Isomerism: Pyridin-3-yl vs. Pyridin-2-yl Connectivity Determines Molecular Shape and Predicted Binding Pose

The target compound bears the piperidine substituent at the pyridine 4-position with the ethyl ester linker at the pyridine 3-position (pyridin-3-yl connectivity). The closest commercially listed analog, 2-(4-(piperidin-1-yl)pyridin-2-yl)ethyl pyrimidine-5-carboxylate, differs solely in the pyridine attachment point (C-2 vs. C-3). This positional isomerism produces distinct InChI Keys (QEVWCTKCLGIDBY-UHFFFAOYSA-N vs. DBFWKKBMZWTNHR-UHFFFAOYSA-N) and non-superimposable canonical SMILES strings, indicating that the two compounds are constitutional isomers rather than conformers . In the pyridin-3-yl isomer, the ethyl ester linker is meta to the piperidine-bearing carbon, placing the pyrimidine carboxylate approximately 120° from the piperidine vector; in the pyridin-2-yl isomer, the linker is ortho, constraining the pyrimidine ring closer to the piperidine moiety and altering the overall molecular shape accessible to protein binding pockets .

Positional isomerism Molecular recognition Scaffold geometry

Predicted Physicochemical Differentiation: clogP, TPSA, and Hydrogen-Bond Capacity vs. Directly Linked Pyrimidine Analogs

Computationally predicted physicochemical properties differentiate the target compound from simpler pyrimidine-5-carboxylate analogs lacking the piperidine-pyridine-ethyl ester motif. For a representative C₁₇H₂₀N₄O₂ scaffold containing the pyrimidine-5-carboxylate group (ZINC and MolBIC database entries), predicted clogP values range from 2.27 to 2.97, topological polar surface area (TPSA) from 57.7 to 68.4 Ų, hydrogen bond acceptor count = 6, and hydrogen bond donor count = 0–1 depending on protonation state [1]. In contrast, the simpler analog ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate (MF C₁₂H₁₀N₂O₂; MW ~229) lacks the piperidine ring entirely, resulting in a predicted lower clogP (~1.5–2.0) and reduced hydrogen bond acceptor count (4 vs. 6), which would be expected to alter membrane permeability and solubility profiles [2].

Lipophilicity Polar surface area Drug-likeness ADME prediction

Patent-Validated 2-(Pyridin-3-yl)pyrimidine Scaffold as RET Kinase Inhibitor Core: Class-Level Evidence for the Pyridin-3-yl Pharmacophore

The 2-(pyridin-3-yl)pyrimidine core—which constitutes the central pharmacophoric element of the target compound—is explicitly claimed in patent families as a RET kinase inhibitor scaffold. US Patent US10202365 (Blueprint Medicines) and related filings (WO2016127074A1) describe compounds of Formula (I) containing the 2-(pyridin-3-yl)pyrimidine motif that inhibit wild-type RET and clinically relevant resistant mutants including RET V804L, V804M, and M918T [1]. BindingDB records for compounds within this patent family report RET wild-type IC₅₀ values as low as 5.10–7.90 nM [2]. Critically, the patent specifies pyridin-3-yl (not pyridin-2-yl or pyridin-4-yl) as the preferred connectivity, indicating that the meta-substitution pattern on the pyridine ring is a structure-activity relationship (SAR) determinant for RET binding [3].

RET kinase Kinase inhibition Oncology Patent scaffold

DGAT2 and COX-2 Inhibitory Activity of Pyrimidine-5-Carboxylate Ester Class: Quantitative Benchmarks from Closest Structural Relatives

BindingDB records for pyrimidine-5-carboxylate esters provide quantitative activity benchmarks against two therapeutically relevant targets. Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate—a simpler analog lacking the piperidine-ethyl extension—demonstrates DGAT2 inhibition with an IC₅₀ of 80 nM in a recombinant FLAG-tagged human DGAT2 assay in Sf9 cells [1]. A structurally related pyrimidine-5-carboxylate bearing a pyridine-3-yl substituent also shows COX-2 inhibition with an IC₅₀ of 30 nM against purified mouse COX-2 [2]. These data establish that the pyrimidine-5-carboxylate ester with a pyridin-3-yl substituent is a pharmacologically competent scaffold with nanomolar activity at these targets. The target compound extends this scaffold by adding a piperidine ring and ethyl linker, which may further modulate potency, selectivity, and physicochemical properties .

DGAT2 inhibition COX-2 inhibition Lipid metabolism Anti-inflammatory

Synthetic Accessibility and Structural Complexity: The Ethyl Ester Linker as a Modular Derivatization Handle

The target compound incorporates an ethyl ester linkage connecting the piperidine-pyridine fragment to the pyrimidine-5-carboxylate, creating a modular architecture that is synthetically distinct from directly coupled (C–C bond) pyridinyl-pyrimidine analogs. This ethyl linker can be hydrolyzed to the corresponding carboxylic acid or alcohol for further conjugation chemistry—a feature explicitly exploited in related pyrimidine-5-carboxylate esters used in PROTAC (PROteolysis TArgeting Chimera) linker design . By contrast, directly linked analogs such as 2-(piperidin-1-yl)-4-(pyridin-3-yl)pyrimidine (CAS 682795-96-6) lack this flexible tether and offer fewer options for linker-based derivatization without de novo synthesis . The ethyl ester also provides a spectroscopic handle (characteristic carbonyl stretch at ~1720–1740 cm⁻¹ in IR; distinctive CH₂–O and O–CH₂ signals in ¹H NMR) for quality control and identity verification in procurement workflows .

Chemical synthesis Late-stage functionalization PROTAC design Linker chemistry

Optimal Research and Procurement Application Scenarios for 2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl Pyrimidine-5-Carboxylate


RET Kinase Inhibitor Screening Libraries: Pyridin-3-yl Pharmacophore-Containing Compound Enrichment

For research groups constructing focused kinase inhibitor libraries targeting RET-driven cancers (papillary thyroid carcinoma, non-small cell lung cancer with RET fusions), this compound provides the patent-validated 2-(pyridin-3-yl)pyrimidine core scaffold [1]. The pyridin-3-yl connectivity is specifically claimed as the preferred embodiment in Blueprint Medicines' RET inhibitor patent family (US10202365, WO2016127074A1), where optimized compounds achieve RET wild-type IC₅₀ values of 5–8 nM and demonstrate activity against gatekeeper mutants V804L and V804M [2]. Procurement of this specific isomer ensures alignment with the patent SAR, whereas the pyridin-2-yl isomer would introduce an untested connectivity pattern at the kinase hinge-binding region.

DGAT2 and Metabolic Disease Target Profiling: Pyrimidine-5-Carboxylate Ester Scaffold with Enhanced Physicochemical Properties

The pyrimidine-5-carboxylate ester class has established DGAT2 inhibitory activity (IC₅₀ benchmarks of 80 nM for close structural analogs) [1]. The target compound augments this core with a piperidine ring that introduces a basic center (predicted pKa ~8–9 for the tertiary amine), potentially improving aqueous solubility at formulation-relevant pH values compared to neutral pyrimidine-5-carboxylate esters that lack ionizable groups [2]. This makes the compound a suitable candidate for DGAT2 screening cascades in non-alcoholic fatty liver disease (NAFLD) and hypertriglyceridemia programs, where solubility-limited assay performance is a common bottleneck.

PROTAC Linker and Bifunctional Degrader Design: Ethyl Ester as a Pre-installed Derivatization Handle

The ethyl ester linker connecting the piperidine-pyridine recognition element to the pyrimidine-5-carboxylate warhead provides a pre-installed functional group for hydrolysis to the carboxylic acid, which can then be coupled to amine-terminated E3 ligase recruiting elements (e.g., VHL or CRBN ligands) for PROTAC assembly [1]. In contrast to directly linked pyridinyl-pyrimidine analogs that require de novo linker installation, this compound reduces the synthetic burden by at least one step. Related pyrimidine-5-carboxylate esters are already employed in PROTAC linker design pipelines, validating the feasibility of this approach [2].

Structure-Activity Relationship (SAR) Studies on Pyridine Substitution Patterns: Isomerically Pure Reference Compound

For medicinal chemistry teams systematically exploring the effect of pyridine substitution patterns (ortho, meta, para) on target binding, solubility, and metabolic stability, this compound serves as the defined pyridin-3-yl (meta) isomer reference standard [1]. The separate commercial availability of the pyridin-2-yl isomer enables controlled head-to-head comparisons within the same assay platform. Such isomer pairs are valuable for probing the conformational preferences of kinase hinge-binding motifs and for training computational docking models that distinguish positional isomers [2].

Quote Request

Request a Quote for 2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.